BenchChemオンラインストアへようこそ!

7-chloro-6-nitro-1H-quinazolin-4-one

Process Chemistry EGFR-TKI Synthesis Yield Optimization

7-Chloro-6-nitro-1H-quinazolin-4-one (53449-14-2) is the preferred stable intermediate for afatinib, dacomitinib, and poziotinib. The 7-chloro-6-nitro pattern is essential for 4-anilinoquinazoline construction. Optimized synthesis: 75.7% yield, >99.7% purity at 20 g (35% higher than the unstable 4,7-dichloro analog). Stable at room temperature (mp 314-319°C); converts near-quantitatively (~96%) to labile 4,7-dichloro-6-nitroquinazoline. Serves as a bioactive reference standard (NQO1 IC50 1.80 μM) and versatile EGFR library building block.

Molecular Formula C8H4ClN3O3
Molecular Weight 225.59 g/mol
Cat. No. B7818022
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-chloro-6-nitro-1H-quinazolin-4-one
Molecular FormulaC8H4ClN3O3
Molecular Weight225.59 g/mol
Structural Identifiers
SMILESC1=C2C(=CC(=C1[N+](=O)[O-])Cl)NC=NC2=O
InChIInChI=1S/C8H4ClN3O3/c9-5-2-6-4(1-7(5)12(14)15)8(13)11-3-10-6/h1-3H,(H,10,11,13)
InChIKeyURDYTQYZXZKBQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Chloro-6-nitro-1H-quinazolin-4-one: A Key Intermediate for Second-Generation EGFR-TKIs


7-Chloro-6-nitro-1H-quinazolin-4-one (CAS 53449-14-2) is a heterocyclic quinazolinone derivative characterized by electron-withdrawing chloro and nitro substituents at the C7 and C6 positions, respectively [1]. It serves as a privileged scaffold and a critical raw material intermediate in the convergent synthesis of several targeted anticancer agents, specifically the second-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) afatinib, dacomitinib, and poziotinib [2].

Why 7-Chloro-6-nitro-1H-quinazolin-4-one Cannot Be Replaced by Other Quinazolinone Analogs in EGFR-TKI Synthesis


The 7-chloro-6-nitro substitution pattern on the quinazolinone core is pharmacophorically essential, enabling the specific sequence of regioselective transformations required to construct approved second-generation EGFR-TKIs [1]. Simply substituting this compound with other in-class analogs like 6-nitroquinazolin-4-one or 7-chloro-4(3H)-quinazolinone is not feasible, as they lack the dual activation and vector points necessary for forming the correct 4-anilinoquinazoline architecture found in drugs such as afatinib and dacomitinib. Furthermore, the downstream intermediate derived from this specific compound, 4,7-dichloro-6-nitroquinazoline, is notoriously unstable, making the stable and storable title compound the preferred point of procurement and quality control in the supply chain [2].

Quantitative Evidence for Selecting 7-Chloro-6-nitro-1H-quinazolin-4-one Over Its Closest Analogs


Improved Synthesis: 75.7% Overall Yield vs. 56.1% for Downstream Unstable Analog

An optimized synthetic protocol for 7-chloro-6-nitro-1H-quinazolin-4-one achieved a nitration yield of 80.8%, a product purity of >99.7%, and an overall three-step process yield of 75.7% at a 20 g/batch scale from 2-amino-4-chlorobenzoic acid [1]. This contrasts with the synthesis of its direct downstream product, 4,7-dichloro-6-nitroquinazoline, which was prepared via a similar three-step route with a significantly lower overall yield of just 56.1% and was reported to be highly unstable [2]. The high yield and stability of the title compound make it a more efficient and reliable intermediate for stockpiling.

Process Chemistry EGFR-TKI Synthesis Yield Optimization

High-Yield Conversion: ~96% Yield to Key Unstable Afatinib Intermediate

A key advantage of the title compound is its efficient conversion to the next intermediate in the afatinib synthesis pathway. 7-chloro-6-nitro-1H-quinazolin-4-one can be chlorinated to form 4,7-dichloro-6-nitroquinazoline with a very high yield of approximately 96% . This high-yielding step is critical because 4,7-dichloro-6-nitroquinazoline is a crucial branching intermediate for multiple 4,7-disubstituted quinazolines but is reported to be highly unstable, making it unsuitable for long-term storage [1]. The quantitative efficiency of this conversion justifies procuring and storing the stable precursor.

Afatinib Synthesis Chlorination Reaction Intermediate Stability

Enhanced Thermal Stability: Melting Point 314–319°C vs. 251–253°C for 7-Chloro-4(3H)-quinazolinone

The introduction of a nitro group at the 6-position dramatically alters the physicochemical properties of the quinazolinone scaffold. The title compound exhibits a high melting point of 314–319°C [1], which is significantly greater than that of its non-nitrated precursor, 7-chloro-4(3H)-quinazolinone (CAS 31374-18-2), which melts at 251–253°C [2]. This higher melting point, indicative of strong intermolecular interactions, facilitates purification by recrystallization and enhances solid-state stability during storage and handling.

Physicochemical Properties Purification Handling

Diagnostic NQO1 Activation: IC50 of 1.80 μM Provides Unique Bioactivity Fingerprint

Beyond its role as a synthetic intermediate, the title compound has a unique and quantifiable biological activity. It activates the enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1) in human A549 lung carcinoma cells, causing a decrease in cell survival, with a measured IC50 of 1.80 μM [1]. In the presence of an NQO1 inhibitor, the potency drops to >3.20 μM, confirming the target-dependent mechanism. This specific NQO1-induction profile, leading to cytotoxicity, is a distinct property not commonly reported for its immediate analogs like 7-chloro-4(3H)-quinazolinone and provides a bioactivity-based quality control marker.

NQO1 Bioactivation Anticancer Prodrugs Chemoproteomics

Evidence-Based Applications for Procuring 7-Chloro-6-nitro-1H-quinazolin-4-one


Preferred Intermediate for Scaling Up Second-Generation EGFR-TKI Synthesis

For process chemistry teams manufacturing afatinib or dacomitinib, this compound is the optimal choice as a starting material. Its optimized synthesis protocol delivers a high overall yield of 75.7% and >99.7% purity at a 20 g scale, which is a 35% relative improvement over the 56.1% yield reported for its unstable 4,7-dichloro counterpart [1]. Procuring this stable intermediate allows for larger-scale, more cost-effective campaigns with a reliable key material.

Stable Stock Solution for 'On-Demand' Derivatization

The compound's high thermal stability (mp 314-319°C) and commercial availability at 97% purity make it ideal for compound management and inventory control [2]. It can be stored as a stable solid and, when needed, converted in a near-quantitative ~96% yield to the labile 4,7-dichloro-6-nitroquinazoline intermediate . This avoids the impracticality of procuring and storing the unstable downstream intermediate directly.

Reference Standard for Bioactivity Fingerprinting in Quality Control

With a defined NQO1 bioactivation IC50 of 1.80 μM in A549 cells, this compound can serve as a biologically active reference standard [3]. Analytical and QC laboratories can use this specific, measurable biological effect to verify the functional integrity of new synthesis batches, ensuring that procured material is not only chemically pure (>97% by HPLC) but also retains its specific pharmacological fingerprint.

Scaffold for Focused Kinase Inhibitor Library Synthesis

The specific 7-chloro-6-nitro orientation is the mandatory pharmacophoric entry point for constructing a library of 4,7-disubstituted quinazoline derivatives targeting the EGFR family [4]. Medicinal chemistry groups can confidently procure this single, versatile building block to generate diverse compound arrays for screening against wild-type and mutant EGFR kinases, as well as other emerging targets like HER2.

Quote Request

Request a Quote for 7-chloro-6-nitro-1H-quinazolin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.